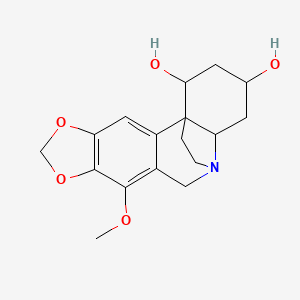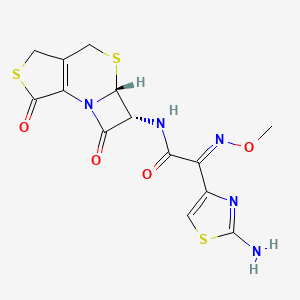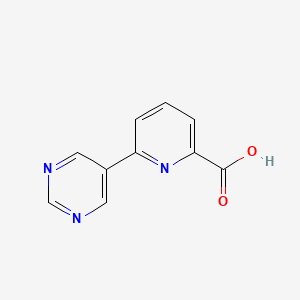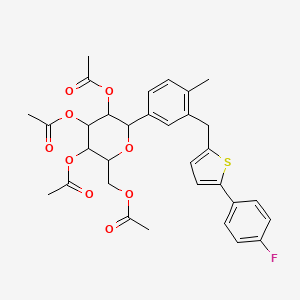
Isepamicinsulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isepamicinsulfate is an aminoglycoside antibiotic known for its broad-spectrum antibacterial activity. It is a derivative of gentamicin and is primarily used to treat severe bacterial infections, particularly those caused by Gram-negative bacteria. This compound is recognized for its stability against aminoglycoside-modifying enzymes, making it effective against resistant bacterial strains .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of isepamicinsulfate typically begins with gentamicin B as the starting material. The process involves several steps:
Protection: Gentamicin B is protected using trimethyl silicone ethoxy carbonyl chloride to form an intermediate.
Coupling: The intermediate reacts with N,N-dicyclohexylamine and is coupled with N-phthalic anhydride-(S)-isoserine.
Deprotection and Acidification: The intermediate is then deprotected and acidified using sulfuric acid to obtain a crude product.
Recrystallization: The crude product is recrystallized using anhydrous alcohol to yield this compound.
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. The process is designed to be cost-effective, with a short synthesis period and high product purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Isepamicinsulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can occur, particularly at the amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products.
Wissenschaftliche Forschungsanwendungen
Isepamicinsulfate has a wide range of scientific research applications:
Biology: It is studied for its interaction with bacterial ribosomes and its mechanism of action.
Wirkmechanismus
Isepamicinsulfate exerts its antibacterial effects by binding to the 30S subunit of bacterial ribosomes. This binding interferes with protein synthesis, leading to the inhibition of bacterial growth and ultimately cell death . The compound’s stability against aminoglycoside-modifying enzymes enhances its effectiveness against resistant bacterial strains .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Amikacin: Another aminoglycoside antibiotic with a similar spectrum of activity.
Gentamicin: The parent compound from which isepamicinsulfate is derived.
Tobramycin: An aminoglycoside with a similar mechanism of action.
Uniqueness
This compound is unique due to its stability against aminoglycoside-modifying enzymes, which makes it effective against resistant bacterial strains. This stability is a significant advantage over other aminoglycosides like gentamicin and tobramycin .
Eigenschaften
Molekularformel |
C22H47N5O20S2 |
|---|---|
Molekulargewicht |
765.8 g/mol |
IUPAC-Name |
3-amino-N-[5-amino-4-[6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxypropanamide;sulfuric acid |
InChI |
InChI=1S/C22H43N5O12.2H2O4S/c1-22(35)6-36-20(15(33)18(22)26-2)39-17-8(27-19(34)9(28)4-23)3-7(25)16(14(17)32)38-21-13(31)12(30)11(29)10(5-24)37-21;2*1-5(2,3)4/h7-18,20-21,26,28-33,35H,3-6,23-25H2,1-2H3,(H,27,34);2*(H2,1,2,3,4) |
InChI-Schlüssel |
KENHPEYNCGCZOF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CN)O)O)O)N)NC(=O)C(CN)O)O.OS(=O)(=O)O.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(Hydroxymethyl)-6-[[2-(hydroxymethyl)-5-methoxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]oxane-3,4,5-triol](/img/structure/B15126559.png)

![N,N-bis(1-naphthalen-1-ylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B15126571.png)
![6-[[7-Chloro-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepin-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15126575.png)


![13-Methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol;phosphoric acid](/img/structure/B15126609.png)

![5-Methyl-7-thia-2-azatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene-6-carboxylic acid](/img/structure/B15126621.png)



